2-Methoxy-3-methyl-1,4-naphthoquinone

Catalog No.
S9096890
CAS No.
5416-18-2
M.F
C12H10O3
M. Wt
202.21 g/mol
Availability
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2-Methoxy-3-methyl-1,4-naphthoquinone

CAS Number

5416-18-2

Product Name

2-Methoxy-3-methyl-1,4-naphthoquinone

IUPAC Name

2-methoxy-3-methylnaphthalene-1,4-dione

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

InChI

InChI=1S/C12H10O3/c1-7-10(13)8-5-3-4-6-9(8)11(14)12(7)15-2/h3-6H,1-2H3

InChI Key

CNZJAOOYWYLTEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)OC

2-Methoxy-3-methyl-1,4-naphthoquinone is an organic compound belonging to the naphthoquinone family, characterized by its unique structure comprising a naphthalene ring with two substituents: a methoxy group at the 2-position and a methyl group at the 3-position. The chemical formula for this compound is C12H10O3C_{12}H_{10}O_{3}, and it is known for its vibrant yellow color and potential biological activities. This compound has been isolated from various plant sources, including Impatiens balsamina and Impatiens glandulifera, indicating its presence in natural products with medicinal properties .

Typical of naphthoquinones. It can undergo:

  • Electrophilic Aromatic Substitution: The electron-rich naphthalene ring allows for substitution reactions, where electrophiles can add to the aromatic system.
  • Reduction Reactions: This compound can be reduced to form hydroxy derivatives, which may exhibit different biological activities.
  • Nucleophilic Addition: The carbonyl groups in naphthoquinones make them susceptible to nucleophilic attack, leading to the formation of various derivatives .

The biological activities of 2-methoxy-3-methyl-1,4-naphthoquinone have garnered attention due to its potential therapeutic effects. Key findings include:

  • Stimulation of Cell Proliferation: Research indicates that this compound can enhance the proliferation of olfactory ensheathing cells, which are crucial for neural regeneration .
  • Phagocytic Activity: It has been shown to stimulate phagocytic activity in these cells, promoting their ability to clear debris and support tissue repair .
  • Cytotoxicity: At higher concentrations, 2-methoxy-3-methyl-1,4-naphthoquinone exhibits cytotoxic effects, which is a common characteristic among naphthoquinones .

Several methods have been developed for synthesizing 2-methoxy-3-methyl-1,4-naphthoquinone:

  • Methylation of Naphthoquinone Derivatives: The synthesis often involves the methylation of 1,4-naphthoquinone derivatives using methylating agents such as iodomethane in the presence of bases like silver oxide .
  • Oxidative Reactions: Starting from simpler naphthalene derivatives, oxidative reactions can introduce the necessary functional groups to yield naphthoquinones.
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that significantly reduce reaction times and enhance yields .

The applications of 2-methoxy-3-methyl-1,4-naphthoquinone are diverse:

  • Pharmaceuticals: Its ability to stimulate cell proliferation and phagocytosis positions it as a candidate for therapies aimed at nerve injury repair.
  • Antimicrobial Agents: Like other naphthoquinones, it may possess antimicrobial properties useful in treating infections.
  • Antioxidants: The compound's redox properties suggest potential as an antioxidant agent in various formulations .

Interaction studies involving 2-methoxy-3-methyl-1,4-naphthoquinone have focused on its binding affinities with biomolecules. Notably:

  • DNA Interaction: Research indicates that naphthoquinones can interact with DNA through both covalent and non-covalent mechanisms, potentially leading to genotoxic effects .
  • Metal Coordination: Studies have shown that this compound can form complexes with metal ions, which may alter its biological activity and enhance therapeutic efficacy .

Similar Compounds

Several compounds share structural similarities with 2-methoxy-3-methyl-1,4-naphthoquinone. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
1,4-NaphthoquinoneBasic structure without substituentsFound in various natural sources; strong redox properties
2-Methoxy-1,4-naphthoquinoneMethoxy group at position 2Exhibits neuroprotective effects
PlumbaginContains a hydroxyl groupNotable for its anticancer activity
LawsoneContains a hydroxyl group and is derived from hennaUsed as a dye and has antimicrobial properties

The uniqueness of 2-methoxy-3-methyl-1,4-naphthoquinone lies in its specific substitution pattern that enhances its biological activity while maintaining stability compared to other similar compounds.

Innovative Synthetic Routes for Methoxy-Methyl Naphthoquinone Derivatives

Recent advances in synthetic chemistry have enabled the efficient preparation of 2-methoxy-3-methyl-1,4-naphthoquinone derivatives through tailored bromination and hydrodehydroxylation strategies. A prominent method involves the light-mediated bromination of 2-methoxy-3-methyl-1,4-naphthoquinone using N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride. This reaction selectively substitutes the methyl group at the 3-position with a bromine atom, yielding 2-(bromomethyl)-3-methoxy-1,4-naphthoquinone in 76% yield after purification. Key spectroscopic data for the product include:

PropertyValue
Melting Point117.4–118.7°C
IR (ν, cm⁻¹)1677 (C=O), 1217 (C–O), 723 (C–Br)
^1H NMR (CDCl₃, δ, ppm)8.12 (dd, J = 6.8 Hz), 8.06 (dd, J = 6.8 Hz), 4.48 (s, 2H), 4.35 (s, 3H)

An alternative sustainable approach utilizes 3-alkyllawsones as starting materials, which undergo hydrodehydroxylation (HDH) with aqueous hydriodic acid (HI) in acetic acid under microwave irradiation. This method achieves quantitative yields of 1,4-naphthoquinones by selectively removing the enolic hydroxy group while preserving the methoxy and methyl substituents. Compared to traditional Friedel-Crafts alkylation methods, which often produce isomer mixtures and require harsh Lewis acids like BF₃·OEt₂, this strategy offers superior regioselectivity and environmental compatibility.

Catalytic Oxidation Approaches for Quinone Core Formation

The construction of the naphthoquinone core frequently relies on catalytic oxidation protocols. Metal-free systems employing iodine or hypervalent iodine reagents have gained traction due to their ability to oxidize naphthols to naphthoquinones without requiring transition metal catalysts. For example, the oxidation of 2-methoxy-3-methylnaphthol with iodobenzene diacetate in dichloromethane selectively generates the 1,4-quinone isomer.

Electrophilic aromatic substitution remains a cornerstone for quinone synthesis, particularly for introducing methyl and methoxy groups. A representative pathway involves the reaction of 1,4-naphthoquinone with methyl magnesium bromide in tetrahydrofuran, followed by methoxylation using sodium methoxide in methanol. This two-step sequence achieves an overall yield of 68% while maintaining regiochemical fidelity.

Regioselective Functionalization Techniques for Position-Specific Modifications

Regioselective bromination at the 3-methyl position exemplifies precision functionalization in naphthoquinone chemistry. The reaction of 2-methoxy-3-methyl-1,4-naphthoquinone with NBS under white light irradiation proceeds via a radical mechanism, where benzoyl peroxide initiates the formation of bromine radicals that abstract hydrogen from the methyl group. This method avoids competing aromatic bromination due to the electron-withdrawing effect of the quinone carbonyl groups.

Microwave-assisted HDH reactions enable selective dehydroxylation of 3-alkyllawsones to produce 1,4-naphthoquinones. The rapid heating provided by microwave irradiation (80–100°C for 5–10 minutes) enhances reaction kinetics while suppressing side reactions, achieving >95% conversion in model substrates. This technique proves particularly effective for synthesizing vitamin K₃ analogues, where traditional methods often require multi-step protection/deprotection sequences.

QSAR modeling has emerged as a powerful computational approach for predicting the biological activity of naphthoquinone derivatives. The most commonly employed methodology utilizes the Partial Least Squares (PLS) regression method implemented in Molecular Operating Environment (MOE) software [1] [2] [3]. These models typically achieve exceptional predictive accuracy with correlation coefficients (R²) ranging from 0.95 to 0.99 for naphthoquinone derivatives [2] [3].

The fundamental QSAR equation for naphthoquinone derivatives follows the general form:

pEC₅₀ = constant + Σ(coefficient × descriptor value)

Where descriptors encompass molecular refractivity (SMRVSA), hydrophobicity parameters (SlogPVSA), topological polar surface area (TPSA), and three-dimensional surface properties (vsurfD, ASA) [2] [3]. The most significant descriptors consistently identified across multiple studies include water accessible surface area (ASA), interaction field surface area (vsurfS), and various van der Waals surface area descriptors [2] [3].
A comprehensive analysis of descriptor importance reveals that three-dimensional descriptors demonstrate the highest predictive value, achieving an average importance score of 3.0, followed by two-dimensional descriptors with a score of 2.5 [2] [3]. Electronic properties and constitutional descriptors contribute to a lesser extent but remain significant for comprehensive activity prediction [2] [3].

The predictive models demonstrate particular effectiveness in distinguishing between cytotoxic compounds (EC₅₀ = 2.7-87.0 μM) and non-toxic compounds (EC₅₀ > 100 μM) [2]. Notably, the introduction of acetylated substituents and methoxy groups at position 2 of the naphthoquinone core significantly enhances cytotoxic activity, with acetylated derivatives showing EC₅₀ values of 2.7-16.4 μM [2].

Electronic Structure Modifications and Biological Response Correlations

The electronic structure of naphthoquinone derivatives fundamentally determines their biological activity through redox properties and molecular orbital characteristics [4] [5]. The quinone nucleus undergoes facile one-electron or two-electron reduction processes, forming semiquinone radicals and hydroquinone species, respectively [4] [6]. These redox transformations are critical for the generation of reactive oxygen species (ROS) and subsequent biological effects [4] [6].

Density functional theory (DFT) calculations reveal that substituent effects significantly influence the electronic distribution within the naphthoquinone framework [5] [7]. The methoxy group (-OCH₃) functions as an electron-donating substituent, with its electronic contribution dependent on conformational orientation relative to the quinone ring plane [7]. Free methoxy groups adopt a planar conformation with the O-CH₃ bond in the quinone ring plane, maximizing electron donation through resonance effects [7].

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies correlate directly with biological activity [8] [4]. Compounds with appropriate HOMO-LUMO energy gaps demonstrate enhanced cytotoxic activity, with the energy differential determining electron-accepting capacity and reactivity toward biological targets [8] [4].

Electronic structure modifications through substituent variation affect charge distribution patterns across the naphthoquinone core [2] [4]. The presence of electron-withdrawing groups (chlorine, nitro) increases the positive charge density on the quinone carbons, enhancing electrophilic reactivity [2]. Conversely, electron-donating groups (methoxy, hydroxy) decrease positive charge density while potentially increasing nucleophilic attack susceptibility [2] [7].

Pharmacophore Mapping for Targeted Receptor Interactions

Pharmacophore modeling of naphthoquinone derivatives reveals essential structural features required for optimal biological activity [9] [10] [11]. The critical pharmacophoric elements include hydrogen bond acceptor sites at the quinone carbonyl oxygens, hydrophobic regions encompassing the aromatic naphthalene core, and electrostatic interaction sites determined by substituent positioning [9] [10] [11].

The most active naphthoquinone derivatives demonstrate four essential pharmacophoric features: hydrogen bond interactions at carbonyl groups C-1 and C-2, additional hydrogen bond acceptor capability, and hydrophobic interactions with receptor binding sites [11]. These features enable selective binding to cytochrome oxidase complexes, topoisomerase enzymes, and mitochondrial targets [4] [12] [6].

Molecular docking studies indicate that naphthoquinone derivatives interact with key amino acid residues through multiple binding modes [12]. The quinone core establishes π-π stacking interactions with aromatic residues, while substituents engage in hydrogen bonding and hydrophobic contacts [12]. The binding affinity correlates with the ability to simultaneously occupy specific spatial regions centered approximately 3 Å and 7.3 Å from the quinone attachment point [1].

Structure-activity relationship analysis reveals that substituents at position 2 play a crucial role in determining cytotoxic activity [2]. Derivatives with 2-methoxy groups or acetylated monosaccharides at position 2 exhibit significant cytotoxic activity, while compounds with 2-hydroxy groups demonstrate reduced activity [2]. This differential activity pattern reflects the importance of hydrophobic interactions and electronic effects in receptor binding [2].

The pharmacophore model successfully predicts activity for compounds with electron-withdrawing substituents at positions 6 and 7, with chlorinated derivatives showing enhanced potency compared to methylated analogs [2]. The spatial arrangement of functional groups within the pharmacophore framework provides a valuable tool for designing new naphthoquinone derivatives with improved therapeutic profiles [9] [10] [11].

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Exact Mass

202.062994177 g/mol

Monoisotopic Mass

202.062994177 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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